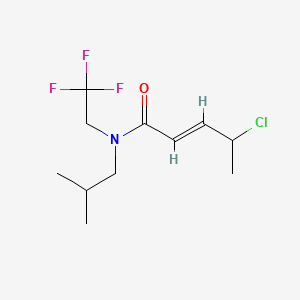
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide is an organic compound that belongs to the class of amides This compound features a pent-2-enamide backbone with a chloro substituent at the 4th position, and N-substituents including 2-methylpropyl and 2,2,2-trifluoroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-chloropent-2-enoic acid, 2-methylpropylamine, and 2,2,2-trifluoroethylamine.
Amidation Reaction: The carboxylic acid group of 4-chloropent-2-enoic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine. The activated intermediate is then reacted with 2-methylpropylamine and 2,2,2-trifluoroethylamine to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the double bond or the amide nitrogen.
Reduction: Reduction reactions can target the double bond or the carbonyl group of the amide.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or N-oxides.
Reduction: Products may include saturated amides or alcohols.
Substitution: Products may include substituted amides with different functional groups replacing the chloro substituent.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-4-chloro-N-(2-methylpropyl)-N-ethylpent-2-enamide: Similar structure but with an ethyl group instead of a trifluoroethyl group.
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)hex-2-enamide: Similar structure but with a hex-2-enamide backbone.
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)but-2-enamide: Similar structure but with a but-2-enamide backbone.
Uniqueness
The presence of the trifluoroethyl group in (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide imparts unique properties such as increased lipophilicity and potential metabolic stability. These characteristics can influence the compound’s biological activity and pharmacokinetic profile, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C11H17ClF3NO |
|---|---|
Poids moléculaire |
271.71 g/mol |
Nom IUPAC |
(E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide |
InChI |
InChI=1S/C11H17ClF3NO/c1-8(2)6-16(7-11(13,14)15)10(17)5-4-9(3)12/h4-5,8-9H,6-7H2,1-3H3/b5-4+ |
Clé InChI |
WHQNGOKWVQONNU-SNAWJCMRSA-N |
SMILES isomérique |
CC(C)CN(CC(F)(F)F)C(=O)/C=C/C(C)Cl |
SMILES canonique |
CC(C)CN(CC(F)(F)F)C(=O)C=CC(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


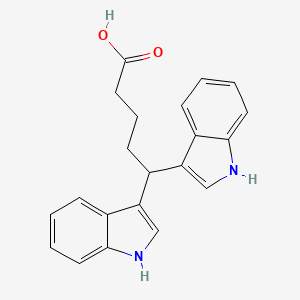
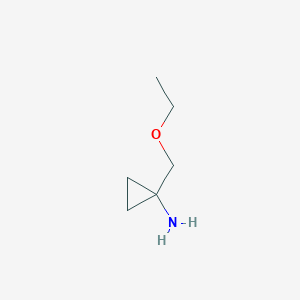
![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)



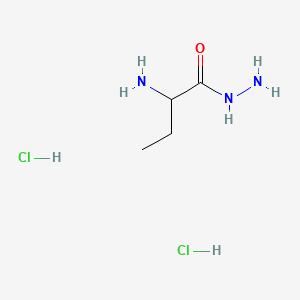

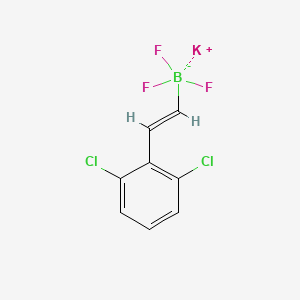

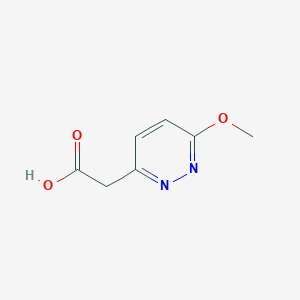
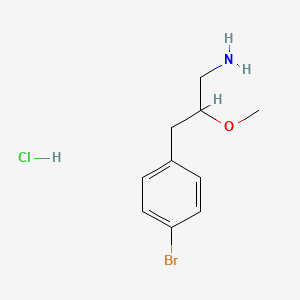
amine hydrochloride](/img/structure/B13466501.png)

